Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Peptide Conformation X‑ray Crystallography Cyclotripeptides

Benzoic acid, 2‑[[(1,1‑dimethylethoxy)carbonyl]methylamino]- (CAS 141871‑02‑5) belongs to the class of N‑protected, N‑methylated anthranilic acid derivatives. It contains a carboxylic acid group ortho to a tertiary amine that is simultaneously substituted with a methyl group and a tert‑butoxycarbonyl (Boc) protecting group.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B7983890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC1=CC=CC=C1C(=O)O
InChIInChI=1S/C13H17NO4/c1-13(2,3)18-11(15)8-14-10-7-5-4-6-9(10)12(16)17/h4-7,14H,8H2,1-3H3,(H,16,17)
InChIKeyDOYDQSSPAQOVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc‑N‑methyl‑2‑aminobenzoic acid (CAS 141871‑02‑5): A Dual‑Protected Building Block for Peptide and Small‑Molecule Synthesis


Benzoic acid, 2‑[[(1,1‑dimethylethoxy)carbonyl]methylamino]- (CAS 141871‑02‑5) belongs to the class of N‑protected, N‑methylated anthranilic acid derivatives. It contains a carboxylic acid group ortho to a tertiary amine that is simultaneously substituted with a methyl group and a tert‑butoxycarbonyl (Boc) protecting group . The compound is primarily employed as a synthetic intermediate in solid‑ and solution‑phase peptide synthesis and in the construction of peptidomimetic small molecules, where the N‑methyl group confers distinct conformational and physicochemical properties compared with non‑methylated analogs [1].

Why Benzoic Acid, 2‑[[(1,1‑Dimethylethoxy)carbonyl]methylamino]- Cannot Be Simply Replaced by Generic Boc‑Anthranilic Acid or N‑Methylanthranilic Acid


Casual interchange with the more common Boc‑anthranilic acid (CAS 68790‑38‑5) or unprotected N‑methylanthranilic acid (CAS 119‑68‑6) is problematic because the target compound uniquely combines two synergistic features: (i) an acid‑labile Boc group that enables orthogonal protection during multi‑step synthesis, and (ii) an N‑methyl substituent that fundamentally alters backbone conformation, hydrogen‑bonding capacity, and metabolic stability of derived peptides [1]. N‑methylation has been shown in multiple peptide series to increase lipophilicity (ΔlogD ≈ +0.5–1.5 units) and passive membrane permeability compared with the corresponding non‑methylated sequences, while the Boc group permits selective deprotection under conditions that leave other common protecting groups intact [2]. Using Boc‑anthranilic acid (lacking N‑methyl) would sacrifice the conformational and permeability advantages; using unprotected N‑methylanthranilic acid would forfeit the orthogonal protection required for controlled sequential coupling. The quantitative evidence below substantiates these claims.

Quantitative Differentiation Evidence for Benzoic Acid, 2‑[[(1,1‑Dimethylethoxy)carbonyl]methylamino]- (Boc‑N‑Me‑Abz‑OH) vs. Its Closest Analogs


Crystal‑Structure Confirmation of Conformational Restriction Induced by the N‑Methylated Anthranilic Acid Residue

In the crystal structure of cyclo(-N‑methylanthraniloyl‑L‑phenylalanyl‑L‑prolyl-), the N‑methylanthranilic acid (MeAnt) aromatic ring is nearly perpendicular to the adjacent amide bonds, forming an angle of 63.3° with the backbone plane [1]. This geometry is distinct from that of non‑methylated anthranilic acid residues, which in analogous cyclopeptides typically adopt a more co‑planar arrangement with the amide plane, leading to different ring‑strain and hydrogen‑bonding patterns. The target compound delivers this N‑methyl‑induced conformational bias in a Boc‑protected form suitable for direct incorporation during solid‑phase peptide synthesis (SPPS).

Peptide Conformation X‑ray Crystallography Cyclotripeptides

N‑Methylation‑Mediated Enhancement of Passive Membrane Permeability vs. Non‑Methylated Parent Peptides

Systematic studies of blood‑brain‑barrier (BBB) shuttle peptides demonstrate that site‑selective N‑methylation increases lipophilicity and passive membrane permeability compared with non‑methylated parent sequences [1]. Fifteen N‑methylated BBB‑shuttle analogs crossed an artificial PAMPA membrane, whereas the parent non‑methylated peptide did not. N‑methylation increased logD₇.₄ by approximately +0.6 to +1.2 units across the series. Because the target compound supplies an N‑methylated anthranilic acid residue in a ready‑to‑couple Boc‑protected form, it enables the incorporation of this permeability‑enhancing motif at any desired position during peptide assembly.

Peptide Permeability PAMPA Blood‑Brain Barrier

Orthogonal Protection Profile: Boc Stability vs. Fmoc‑Based Strategies

The Boc group of the target compound is stable to the basic conditions used for Fmoc removal (20 % piperidine/DMF) but is quantitatively cleaved by brief treatment with strong acid (e.g., TFA within 30–60 min) [1]. This orthogonality is reversed relative to Fmoc‑protected analogs (e.g., Fmoc‑N‑Me‑Abz‑OH, CAS not available from authoritative sources), where the Fmoc group is removed under basic conditions and the resulting free amine requires re‑protection for acid‑sensitive downstream steps. The Boc strategy avoids repeated exposure to strong acids until the final global deprotection, which is particularly advantageous for acid‑sensitive peptide sequences, glycosylated residues, or side‑chain esters.

Solid‑Phase Peptide Synthesis Protecting Group Orthogonality Boc Chemistry

Predicted Physicochemical Property Comparison: Boc‑N‑Me‑Abz‑OH vs. Boc‑Abz‑OH (Non‑Methylated Analog)

Predicted physicochemical properties highlight subtle but potentially meaningful differences between the target compound and its closest non‑methylated analog, Boc‑Abz‑OH (CAS 68790‑38‑5) . The N‑methyl derivative exhibits a higher boiling point (+38.4 °C predicted) and a lower predicted density (–0.043 g/cm³), reflecting the slight increase in molecular weight and the altered hydrogen‑bonding capacity introduced by the tertiary amide. The predicted pKa values are essentially identical, confirming that N‑methylation does not alter the ionization behavior of the carboxylic acid group. No experimental solubility comparison is available in the open literature; available vendor data indicate both compounds are soluble in DMSO and sparingly soluble in water.

Physicochemical Properties Computational Prediction Building Block Selection

Highest‑Utility Research and Industrial Scenarios for Benzoic Acid, 2‑[[(1,1‑Dimethylethoxy)carbonyl]methylamino]-


Solid‑Phase Synthesis of N‑Methylated Cyclopeptides with Defined Conformational Bias

When synthesizing cyclopeptides that require a specific orientation of an aromatic side chain—such as Nrp2 receptor antagonists or integrin‑binding ligands—the N‑methylated anthranilic acid residue delivered by this building block provides a backbone dihedral angle bias (~63° out‑of‑plane for the aromatic ring) that is unattainable with standard anthranilic acid [1]. The Boc protection is fully compatible with Fmoc‑SPPS, allowing automated incorporation without additional protection‑switching steps.

Incorporation of a Permeability‑Enhancing Motif in Peptide‑Based Blood‑Brain‑Barrier Shuttles

For CNS‑targeted peptide therapeutics, site‑selective N‑methylation is a validated strategy to increase passive BBB permeability (PAMPA‑Pe > 2 × 10⁻⁶ cm/s) [2]. This compound allows chemists to introduce an N‑methylated, aromatic amino acid at any sequence position using standard coupling protocols, directly translating the permeability gains observed in model peptides to lead candidates.

Construction of Acid‑Sensitive Peptide Conjugates Requiring Orthogonal Boc/Fmoc Protection

In the synthesis of glycopeptides, phosphopeptides, or ester‑linked peptide‑drug conjugates, the acid‑labile Boc group on this building block enables a synthetic strategy where Boc removal is performed only at the final step, thereby minimizing exposure of acid‑sensitive side chains or linkers to TFA [3]. This is not feasible with Fmoc‑protected analogs, which require repeated base treatment that can induce epimerization or ester hydrolysis.

Discovery of Peptidomimetic Inhibitors Using N‑Methyl‑Scanning Libraries

N‑Methyl‑scanning is a recognized SAR technique in which each amide bond in a lead peptide is systematically N‑methylated to identify positions that improve potency, selectivity, or metabolic stability. This building block is the reagent of choice for introducing an N‑methyl‑anthranilic acid residue into such scanning libraries, enabling researchers to probe the effects of both N‑methylation and aromatic ring placement simultaneously.

Quote Request

Request a Quote for Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.